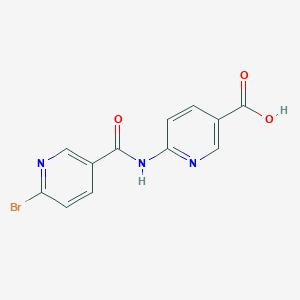

6-(6-Bromonicotinamido)nicotinic acid

Description

6-(6-Bromonicotinamido)nicotinic acid is a brominated derivative of nicotinic acid (vitamin B3) featuring a bromine atom at the 6-position of the pyridine ring and an amido group bridging two nicotinic acid moieties. Brominated nicotinic acid derivatives are often explored for their metabolic stability, binding affinity to enzymes like phosphoribosyltransferases, and altered reactivity compared to non-halogenated analogs .

Properties

Molecular Formula |

C12H8BrN3O3 |

|---|---|

Molecular Weight |

322.11 g/mol |

IUPAC Name |

6-[(6-bromopyridine-3-carbonyl)amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H8BrN3O3/c13-9-3-1-7(5-14-9)11(17)16-10-4-2-8(6-15-10)12(18)19/h1-6H,(H,18,19)(H,15,16,17) |

InChI Key |

KUDZNMXLXDCYSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)NC(=O)C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substitutional Differences

The bromine atom and amido group in 6-(6-Bromonicotinamido)nicotinic acid distinguish it from other halogenated nicotinic acid derivatives. Key analogs include:

Key Observations :

- Bromine Position : Bromine at C6 (common in all analogs) increases steric bulk and resistance to nucleophilic attack compared to C2 or C4 substitutions .

- Amido Group: The amido linker in this compound may enhance binding to enzymes like nicotinic acid phosphoribosyltransferase (NaPRTase) by mimicking natural substrates (e.g., nicotinic acid mononucleotide) .

Metabolic and Enzymatic Interactions

Bacterial Degradation Pathways

- Nicotinic Acid Analogs : Pseudomonas fluorescens oxidizes nicotinic acid via hydroxylation at C6, forming 6-hydroxynicotinic acid, which undergoes ring cleavage to maleamic acid . Brominated analogs like this compound are likely resistant to this pathway due to steric hindrance from bromine, delaying CO₂ production .

- Anaerobic Metabolism : Clostridial species reduce 6-hydroxynicotinic acid to 6-oxo-tetrahydronicotinic acid using ferredoxin. Brominated derivatives may inhibit this reduction due to electron-withdrawing effects .

Enzyme Binding and Inhibition

- Phosphoribosyltransferases : Human NaPRTase binds nicotinic acid via conserved residues (Y21, H213, R318). Brominated analogs may disrupt this interaction due to altered electronic profiles, reducing NAD biosynthesis efficiency .

- Comparison with Nicotinamide Derivatives : Unlike nicotinamide phosphoribosyltransferase (NAMPT), which binds inhibitors like FK866 via a hydrophobic tunnel, NaPRTase lacks this feature, making brominated nicotinic acids less potent as anticancer agents .

Physicochemical Properties

- Solubility and Reactivity : Bromine increases molecular weight and lipophilicity, reducing aqueous solubility compared to hydroxyl or carboxyl derivatives. For example, 6-Bromo-5-chloronicotinic acid has a logP ~2.1, while 6-hydroxynicotinic acid is more polar (logP ~0.5) .

- Thermal Stability : Bromine’s electronegativity stabilizes the pyridine ring against thermal degradation, as seen in 5-fluoro-6-bromonicotinic acid (decomposition >200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.